molecular formula C14H14N4O2S2 B2680130 1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034435-26-0

1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No. B2680130
CAS RN: 2034435-26-0
M. Wt: 334.41
InChI Key: KGJBIWHIAWYYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a key mediator of B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of B-cells. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds: Research focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to find potential antibacterial agents. The study explored the synthesis of pyran, pyridine, pyrazole, oxazole, pyrimidine, and thiazine derivatives, providing foundational knowledge for the synthesis of related compounds (Azab, Youssef, & El‐Bordany, 2013).
  • Metal Complexes with Sulfonamido Compounds: Another study detailed the structural characterization of metal complexes containing sulfonamido compounds. This research contributes to understanding the interaction of such compounds with metals, which is crucial for their potential application in catalysis and material science (Sousa et al., 2001).

Potential Biological Activities

  • Antibacterial Properties: A significant application of compounds containing the sulfonamido group is their potential as antibacterial agents. Research into novel heterocyclic compounds with a sulfonamido moiety has highlighted several compounds with high antibacterial activities, underscoring the therapeutic potential of these chemicals (Azab, Youssef, & El‐Bordany, 2013).
  • Antimicrobial Activity of Heterocycles: The synthesis and antimicrobial activity of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole have been explored. These studies provide insights into the design and development of new antimicrobial agents, showing the broad applicability of sulfonamido-containing compounds in addressing microbial resistance (El‐Emary, Al-muaikel, & Moustafa, 2002).

properties

IUPAC Name

1-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-18-9-13(16-10-18)22(19,20)17-8-11-4-2-6-15-14(11)12-5-3-7-21-12/h2-7,9-10,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJBIWHIAWYYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.